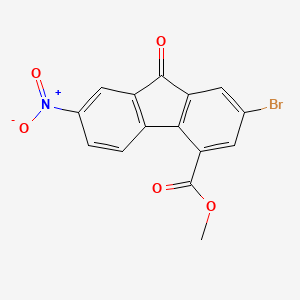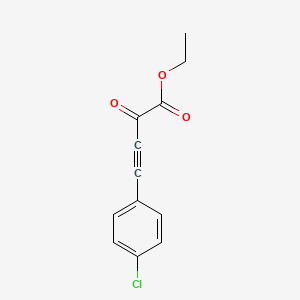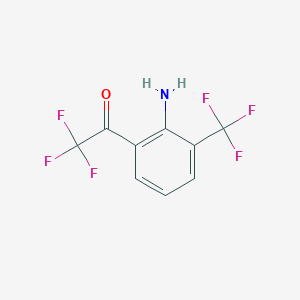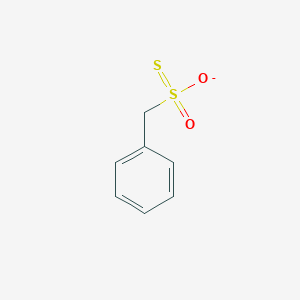
2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester is a complex organic compound with the molecular formula C15H8BrNO5 and a molecular weight of 362.13 g/mol . This compound is characterized by the presence of bromine, nitro, and carboxylic acid ester functional groups attached to a fluorene backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester typically involves multiple steps, starting from fluorene derivatives. The general synthetic route includes:
Nitration: Introduction of the nitro group to the fluorene ring.
Bromination: Addition of the bromine atom to the desired position on the fluorene ring.
Oxidation: Conversion of the fluorene to the corresponding ketone.
Esterification: Formation of the methyl ester from the carboxylic acid.
Industrial production methods may involve optimized reaction conditions such as controlled temperatures, specific catalysts, and solvents to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions.
Common reagents used in these reactions include sodium borohydride for reduction, bromine for bromination, and concentrated sulfuric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can facilitate electrophilic substitution reactions. These interactions can modulate various biochemical pathways, making the compound useful in research applications .
Comparación Con Compuestos Similares
Similar compounds to 2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester include:
7-Nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester: Lacks the bromine atom, which affects its reactivity and applications.
2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid butyl ester: Contains an additional nitro group and a different ester group, leading to different chemical properties and uses
Propiedades
Fórmula molecular |
C15H8BrNO5 |
|---|---|
Peso molecular |
362.13 g/mol |
Nombre IUPAC |
methyl 2-bromo-7-nitro-9-oxofluorene-4-carboxylate |
InChI |
InChI=1S/C15H8BrNO5/c1-22-15(19)12-5-7(16)4-11-13(12)9-3-2-8(17(20)21)6-10(9)14(11)18/h2-6H,1H3 |
Clave InChI |
OQFSLHAPCBWNPN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12849075.png)

![3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine](/img/structure/B12849077.png)






![2-[3-(Benzyloxy)phenyl]thiophene](/img/structure/B12849111.png)

![Methyl 4-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12849134.png)


